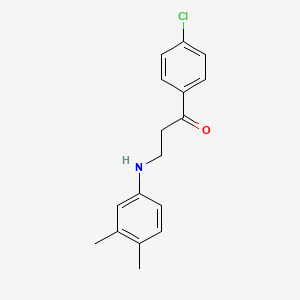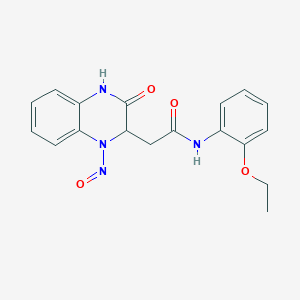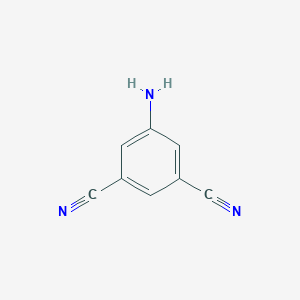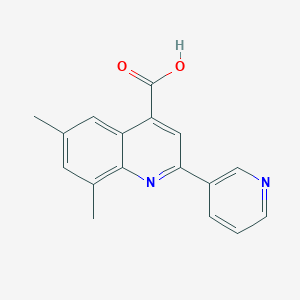
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of "6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid"
The compound "6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid" is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a pyridine ring fused to a benzene ring. This particular derivative is further modified with methyl groups and a carboxylic acid function, which may influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the construction of the quinoline core followed by functionalization at various positions on the ring system. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration, reduction, and cyclization steps . Similarly, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids are synthesized from acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Another approach for synthesizing 4,6-dimethyl-2-pyridylquinolines starts from 4-N-p-methylphenylamino-4-pyridyl-1-butenes, which undergo intramolecular cyclization and subsequent oxidation .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The substitution pattern on the quinoline core, such as the positions of the methyl groups and the pyridinyl group, can significantly affect the electronic distribution and steric hindrance within the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure, as demonstrated in the analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including cyclization, substitution, and redox reactions. For example, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine leads to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones . The presence of functional groups such as carboxylic acids can also facilitate the formation of coordination compounds, as seen in the synthesis of a mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by the nature and position of substituents on the quinoline core. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity, basicity, and overall reactivity. The carboxylic acid group in "6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid" is likely to increase its solubility in polar solvents and provide an acidic character to the molecule.
科学的研究の応用
Organic Synthesis
The advancement in organic synthesis techniques has been demonstrated through the development of efficient catalysts and novel synthesis pathways. For instance, the employment of pyridinium-1-sulfonic acid-2-carboxylic acid chloride as a catalyst has facilitated the preparation of hexahydroquinolines, showcasing a novel approach to organic synthesis that emphasizes low cost, non-toxicity, and high yields (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Material Science
In material science, the synthesis of coordination polymers with extended coordination capabilities derived from quinoline and pyridine has been explored. Such materials exhibit promising photoluminescent properties, potentially applicable in various technological applications. The study by Twaróg, Hołyńska, & Kochel (2020) emphasizes the formation of copper(II) coordination polymers that show bathochromic/hypsochromic shifts, indicating their potential in photoluminescent applications (Twaróg et al., 2020).
Potential Therapeutic Applications
Although the request excludes drug use and side effects, it is noteworthy to mention that the structural versatility of compounds related to 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid facilitates their exploration in bioactivity studies. For instance, compounds synthesized through new approaches have been evaluated for cytotoxicity and anti-HIV assays, indicating a broader interest in leveraging such compounds for potential therapeutic benefits, albeit within the stated constraints of this request (Zhang et al., 2003).
特性
IUPAC Name |
6,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-6-11(2)16-13(7-10)14(17(20)21)8-15(19-16)12-4-3-5-18-9-12/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPOQKRYWRVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)
![Methyl 3-(4-(piperidin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2529713.png)
![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)
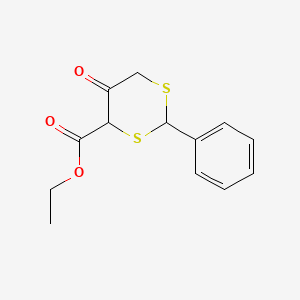
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)
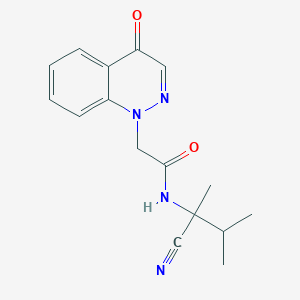
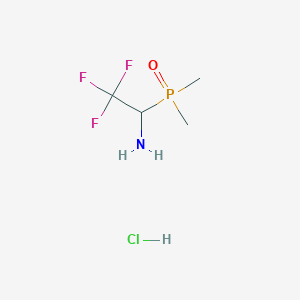
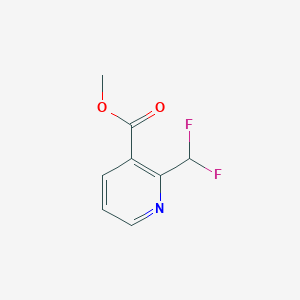
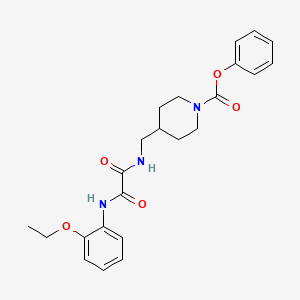
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)

